molecular formula C15H19NO6 B6663810 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid

3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid

Cat. No.: B6663810
M. Wt: 309.31 g/mol
InChI Key: ACERIXGIVPXYCU-UHFFFAOYSA-N
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Description

3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a phenoxyethoxy group, and a carboxylic acid functional group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the oxolane ring, followed by the introduction of the phenoxyethoxy group through etherification reactions. The final step involves the acetylation of the amino group and the formation of the carboxylic acid functional group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The phenoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The phenoxyethoxy group may facilitate binding to certain enzymes or receptors, while the oxolane ring and carboxylic acid functional group contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenoxyethoxy)acetic acid: Shares the phenoxyethoxy group but lacks the oxolane ring and amino group.

    3-Aminooxolane-3-carboxylic acid: Contains the oxolane ring and amino group but lacks the phenoxyethoxy group.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the ethoxy linkage and oxolane ring.

Uniqueness

3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[2-(2-phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c17-13(16-15(14(18)19)6-7-21-11-15)10-20-8-9-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACERIXGIVPXYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)COCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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